molecular formula C16H22BrNO4 B13605624 tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate

tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate

Cat. No.: B13605624
M. Wt: 372.25 g/mol
InChI Key: OXBOONQWFXEVFV-ZDUSSCGKSA-N
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Description

tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate is a chiral carbamate derivative featuring a tert-butyl carbamate group, a benzyloxymethyl substituent, a bromine atom at the C3 position, and a ketone (2-oxo) moiety on the propyl backbone. The (1S) configuration confers stereochemical specificity, making it a critical intermediate in asymmetric synthesis and pharmaceutical research. Its structural complexity—particularly the benzyloxymethyl group and bromo-ketone functionality—enhances its utility in nucleophilic substitution reactions and as a precursor for bioactive molecules .

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1

InChI Key

OXBOONQWFXEVFV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the following steps:

    Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with an amine in the presence of a base.

    Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate undergoes several types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing agents: Oxidation can be carried out using agents like potassium permanganate or chromium trioxide.

    Reducing agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

The compound’s unique properties are best understood through comparisons with structurally analogous tert-butyl carbamates. Key differentiating factors include substituent effects, stereochemistry, and functional group interactions.

Bromo-Substituted Carbamates

Bromo-substituted carbamates vary in reactivity and biological activity based on substituent placement and steric hindrance.

Compound Name Structural Features Key Differences vs. Target Compound Implications References
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate Two methyl groups at C2 Lacks benzyloxymethyl and ketone groups Higher steric hindrance reduces nucleophilic reactivity
tert-Butyl N-(3-bromopropyl)carbamate Linear propyl chain No stereocenter or oxygen-containing groups Lower enzymatic inhibition due to reduced bulk
Target compound Benzyloxymethyl, bromo, ketone, (1S) configuration Enhanced stereoselectivity and reactivity in cross-coupling reactions

Key Findings :

  • The benzyloxymethyl group in the target compound introduces greater steric bulk than methyl or linear chains, slowing reaction kinetics but improving selectivity in chiral environments .
  • The ketone moiety enables conjugate addition reactions, a feature absent in non-oxo analogs .
Oxygen-Containing Functional Groups

Oxygen-based substituents (e.g., benzyloxy, oxo, hydroxy) significantly influence solubility and electronic properties.

Compound Name Oxygen-Containing Groups Key Differences vs. Target Compound Implications References
tert-Butyl ((3-oxocyclobutyl)methyl)carbamate Cyclobutyl ketone Cyclic vs. linear ketone Altered ring strain and redox potential
tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate Aromatic hydroxymethyl group Aromatic vs. aliphatic benzyloxy group Increased π-π stacking in biological systems
Target compound Benzyloxymethyl, 2-oxo Enhanced electrophilicity at ketone position

Key Findings :

  • The benzyloxymethyl group improves lipid solubility compared to hydroxyl or non-aromatic ethers, impacting membrane permeability in drug candidates .
  • The 2-oxo group facilitates Schiff base formation, a trait exploited in prodrug design .
Stereochemical Variations

Chirality at the C1 position distinguishes the target compound from racemic or opposite-enantiomer analogs.

Compound Name Stereochemistry Key Differences vs. Target Compound Implications References
tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopropyl)carbamate (1R,2R) cyclopropyl configuration Different ring system and stereocenter Varied binding affinity to enzymatic pockets
tert-Butyl (1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)carbamate (1R,4R) pyrimidine derivative Planar heterocycle vs. flexible propyl chain Altered pharmacokinetic profiles
Target compound (1S) configuration Optimal enantioselectivity in catalysis and receptor binding

Key Findings :

  • The (1S) configuration enhances compatibility with L-amino acid-processing enzymes, a critical factor in peptide synthesis .
  • Racemic mixtures of similar compounds show reduced bioactivity, underscoring the importance of stereochemical purity .
Structural Complexity and Chain Length

Chain length and cyclic vs. linear structures dictate molecular flexibility and interaction profiles.

Compound Name Backbone Structure Key Differences vs. Target Compound Implications References
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Cyclobutane ring Rigid cyclic structure vs. linear chain Restricted conformational freedom
tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate Extended pentane chain Longer chain with additional methyl group Altered metabolic stability
Target compound Propane backbone Balanced rigidity and reactivity for intermediate synthesis

Key Findings :

  • Shorter chains (e.g., propane) improve synthetic yield in solid-phase peptide synthesis compared to bulkier analogs .
  • Cyclic derivatives exhibit slower degradation rates in vivo, advantageous for sustained-release formulations .

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